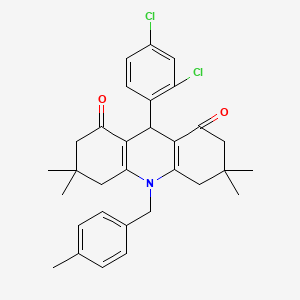
9-(2,4-dichlorophenyl)-3,3,6,6-tetramethyl-10-(4-methylbenzyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4-methylbenzylamine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
9-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial properties against various pathogens.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 3,5-Dicarbonitrile-1-(2,4-dichlorophenyl)pyridine-2-one
- 2-(2,4-Dichlorophenyl)-6-methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]nicotinonitrile
Uniqueness
What sets 9-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE apart is its unique structural features, which confer specific chemical and biological properties. Its multiple aromatic rings and substituents allow for diverse interactions and reactivity, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C31H33Cl2NO2 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
9-(2,4-dichlorophenyl)-3,3,6,6-tetramethyl-10-[(4-methylphenyl)methyl]-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C31H33Cl2NO2/c1-18-6-8-19(9-7-18)17-34-23-13-30(2,3)15-25(35)28(23)27(21-11-10-20(32)12-22(21)33)29-24(34)14-31(4,5)16-26(29)36/h6-12,27H,13-17H2,1-5H3 |
InChI Key |
WLGPPVFNKMPKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=C(C=C(C=C5)Cl)Cl)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone](/img/structure/B11455989.png)
![3-(4-fluorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11456006.png)
![Methyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11456009.png)
![12,12-dimethyl-5-pyridin-3-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11456014.png)
![N-{[4-(2,3-Dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide](/img/structure/B11456018.png)
![3,3-dimethyl-8-(morpholin-4-yl)-6-[(4-nitrobenzyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11456024.png)
![Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11456026.png)
![2-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11456028.png)
![5,7-dimethyl-N-phenyl-N-(prop-2-en-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B11456039.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-N-methylpropanamide](/img/structure/B11456046.png)
![N-{[4-(2,5-Dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11456054.png)
![N-(3-(1-ethyl-1H-benzo[d]imidazol-2-yl)propyl)pivalamide](/img/structure/B11456055.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11456060.png)
![3-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11456066.png)
